molecular formula C21H22N2O4S B2580591 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine CAS No. 823828-39-3

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

Cat. No.: B2580591
CAS No.: 823828-39-3
M. Wt: 398.48
InChI Key: XAVAWHREIADHOV-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a phenyl group, an oxazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the oxazole ring through a cyclization reaction. The benzenesulfonyl group is introduced via sulfonation reactions, often using benzenesulfonyl chloride as a reagent . The final step involves the coupling of the oxazole intermediate with the morpholine derivative under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of sulfonamide compounds .

Scientific Research Applications

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The benzenesulfonyl group plays a crucial role in this binding process, often forming covalent bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and oxazole moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-13-23(14-16(2)26-15)21-20(28(24,25)18-11-7-4-8-12-18)22-19(27-21)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAWHREIADHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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